molecular formula C6H10O4 B048973 meso-2,3-Dimethylsuccinic acid CAS No. 608-40-2

meso-2,3-Dimethylsuccinic acid

Cat. No. B048973
CAS RN: 608-40-2
M. Wt: 146.14 g/mol
InChI Key: KLZYRCVPDWTZLH-ZXZARUISSA-N
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Description

"meso-2,3-Dimercaptosuccinic acid" is a compound that has been widely studied for its chemical and pharmacological properties. It is known for its role as a chelating agent and has been explored in various scientific contexts.

Synthesis Analysis

The synthesis of "meso-2,3-Dimercaptosuccinic acid" and its derivatives has been a subject of research. For instance, Rivera and Fernaǹdo (1992) studied the synthesis and structure of the zinc complex of the dimethyl ester of meso-2,3-dimercaptosuccinic acid, revealing insights into its chemical formation and stability (Rivera & Fernaǹdo, 1992).

Molecular Structure Analysis

The molecular structure of "meso-2,3-Dimercaptosuccinic acid" has been analyzed in various studies. The zinc complex of its dimethyl ester, for instance, was found to have a tetrahedral coordination with zinc ions, as elucidated through NMR spectroscopy (Rivera & Fernaǹdo, 1992).

Chemical Reactions and Properties

The chemical properties and reactions of "meso-2,3-Dimercaptosuccinic acid" are diverse. It reacts with Zn2+ ions to form protonated and polynuclear complexes, highlighting its chelating properties (Rivera & Fernaǹdo, 1992).

Physical Properties Analysis

The physical properties of "meso-2,3-Dimercaptosuccinic acid" and its complexes, such as solubility and stability, have been a focus of several studies. For example, the zinc complex of its dimethyl ester shows specific solubility characteristics dependent on pH levels (Rivera & Fernaǹdo, 1992).

Chemical Properties Analysis

The chemical properties, particularly the chelating ability of "meso-2,3-Dimercaptosuccinic acid," are significant. Its interaction with various metal ions, forming complexes, is a key aspect of its chemical behavior (Rivera & Fernaǹdo, 1992).

Scientific Research Applications

  • DMSA is an effective and low-toxic oral chelating agent for treating lead intoxication in young children and pregnant women (Aposhian & Aposhian, 1990).

  • Diesters of DMSA can decrease blood and soft tissue arsenic contents in rats, though they may be less effective than DMSA itself in recovering biochemical indicators (Flora et al., 1997).

  • DMSA is safe for children with lead toxicity and effectively mobilizes lead into urine without affecting essential metals like zinc and copper (Chisolm, 2000).

  • Chiral and achiral dimethylsuccinic acid diastereomers can interact with a Cu(110) surface, opening potential applications in new materials systems (Karageorgaki et al., 2019).

  • Modified gold electrodes with DMSA show promising electrocatalytic activity for oxidizing ascorbic acid, suggesting its use in determining ascorbic acid in medicine samples (Kang Wei-jun, 2008).

  • The zinc complex of meso-DiMeDMSA has a high stability at physiological pH, with a formation constant of 10^(18.06) (Rivera & Fernaǹdo, 1992).

  • DMSA can act as a bidentate ligand at pH 4-7 and a tetradentate ligand at lower pH in complexes with tungsten(VI), with its sulfur atoms bridging two tungsten atoms (Caldeira et al., 2000).

  • DMSA and dimercaptopropane-1-sulfonate (DMPS) are effective antidotes for chronic arsenic toxicity in rats, with DMSA being more effective than DMPS (Flora et al., 1995).

  • Racemic DMSA may be more effective than its isomers as an antidote for heavy metal poisoning due to its unique conformation and higher solubility in aqueous solutions (Fang & Fernaǹdo, 1994).

  • The zinc chelate of DiMeDMSA enhances biliary excretion of cadmium and platinum but may cause severe renal toxicity in rats (Aposhian et al., 1993).

  • Capillary electrophoresis effectively detects meso-DMSA in human urine with a detection limit of 50 M, showing minimal relative standard deviation (RSD) and migration time (Zhu & Lever, 2003).

  • DMSA effectively decreases blood lead levels in occupationally exposed men without causing adverse drug reactions (Torres-Alanís et al., 2002).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

Meso-2,3-Dimethylsuccinic acid has been used in the synthesis of meso-1,4-diiodo-2,3-dimethylbutane . It has also been used in the formation of a monolayer on Mg/Ti/Au micromotors to enhance the chelation of toxic heavy metal contaminants .

properties

IUPAC Name

(2R,3S)-2,3-dimethylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZYRCVPDWTZLH-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016985
Record name rel-(2R,3S)-2,3-Dimethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

meso-2,3-Dimethylsuccinic acid

CAS RN

608-40-2
Record name rel-(2R,3S)-2,3-Dimethylbutanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,3S)-2,3-Dimethylbutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601016985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R*,S*)-2,3-dimethylsuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
C Karageorgaki, P Mutombo… - The Journal of Physical …, 2019 - ACS Publications
The transmission of chirality to an achiral metal surface after adsorption of chiral or achiral molecules is an exciting approach toward new materials systems. The interaction of racemic 2,…
Number of citations: 3 pubs.acs.org
L Eberson - Acta. Chem. Scand, 1963 - actachemscand.org
The preparation of some succinic amides by Kolbe electrolysis of malonamic acids is described. Configurational relationships between diastereoisomeric acids, amides, and nitriles in …
Number of citations: 162 actachemscand.org
EN Marvell, G Caple, B Schatz, W Pippin - Tetrahedron, 1973 - Elsevier
Four trienes of known stereochemistry have been prepared and their thermal cyclization studied to ascertain the general stereochemistry of thermal triene electrocyclic reactions. A …
Number of citations: 53 www.sciencedirect.com
AA Vasil" ev, O Vielhauer, L Engman, M Pietzsch… - Russian chemical …, 2002 - Springer
Acylation of meso-2,3-dimethylbutane-1,4-diol with vinyl acetate in the presence of porcine pancreatic lipase (PPL) leads to the dextrorotatory monoacetate of the above diol with …
Number of citations: 7 link.springer.com
G BRANLANT - European journal of biochemistry, 1982 - Wiley Online Library
Aldehyde reductase I from pig liver is strongly inhibited by cyclized NADP–2‐oxodiacid adducts. This result, in conjunction with those showing a strong inhibitory effect of certain diacid …
Number of citations: 15 febs.onlinelibrary.wiley.com
WE Doering, WR Roth - Tetrahedron, 1962 - Elsevier
From the fact that meso-3,4-dimethylhexa-1,5-diene rearranges to cis, trans-octa-2,6-diene and that rac-3,4-dimethylhexa-1,5-diene rearranges to a mixture of transtrans-octa-2,6-diene (…
Number of citations: 499 www.sciencedirect.com
PJ Saines, M Steinmann, JC Tan, HHM Yeung… - Inorganic …, 2012 - ACS Publications
The structures of seven new transition metal frameworks featuring Mn, Co, or Zn and either the meso or chiral d and l isomers of the 2,3-dimethylsuccinate ligand are reported. …
Number of citations: 50 pubs.acs.org
CR Jones, PB Dervan - Journal of the American Chemical Society, 1977 - ACS Publications
Predictive criteria for those thermal reactions of highenergy species which provide electronically excited states of product molecules are still not completely understood. Thethermal …
Number of citations: 5 pubs.acs.org
L Engman, EP Serebryakov, L Engman… - 2000 - arch.neicon.ru
(±)-Faranal was synthesised by a convergent route involving 1, 4-cis-hydrogenation of two properly substituted conjugated diene building blocks to introduce stereospecifically the 6 (…
Number of citations: 0 arch.neicon.ru
AA Vasil'ev, L Engman, EP Serebryakov - Journal of the Chemical …, 2000 - pubs.rsc.org
(±)-Faranal was synthesised by a convergent route involving 1,4-cis-hydrogenation of two properly substituted conjugated diene building blocks to introduce stereospecifically the 6(E) …
Number of citations: 18 pubs.rsc.org

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